4-(2-Hydroxyethyl)piperidin-2-one
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Overview
Description
4-(2-Hydroxyethyl)piperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a six-membered ring containing one nitrogen atom and a hydroxyl group attached to an ethyl side chain, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(2-hydroxyethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . This suggests that the compound may interact with a wide range of biological targets.
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with and influence a variety of biochemical pathways .
Result of Action
Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperidin-2-one typically involves the cyclization of amino alcohols. One common method includes the use of thionyl chloride (SOCl₂) to chlorinate the amino alcohol, followed by cyclization to form the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts .
Industrial Production Methods: Industrial production often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various substituted piperidines . This method is advantageous due to its high yield and diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyethyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
4-(2-Hydroxyethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperidine: Similar structure but lacks the carbonyl group, leading to different reactivity and applications.
Piperidine: The parent compound without the hydroxyl and carbonyl groups, used widely in organic synthesis.
Piperazine: Another six-membered ring with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.
Uniqueness: 4-(2-Hydroxyethyl)piperidin-2-one is unique due to its combination of a hydroxyl group and a carbonyl group within the piperidine ring. This dual functionality allows for diverse chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-(2-hydroxyethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-2-6-1-3-8-7(10)5-6/h6,9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPVWMSXIZHRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781891-30-2 |
Source
|
Record name | 4-(2-hydroxyethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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